2-(2-Fluoropyridin-3-YL)propan-2-OL
Description
2-(2-Fluoropyridin-3-YL)propan-2-OL is a fluorinated pyridine derivative characterized by a hydroxyl group (-OH) attached to the second carbon of a propane chain (propan-2-ol), which is further substituted at the 3-position of a 2-fluoropyridine ring.
Properties
IUPAC Name |
2-(2-fluoropyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPGLMUSNPHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659198 | |
| Record name | 2-(2-Fluoropyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40247-48-1 | |
| Record name | 2-(2-Fluoropyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-3-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-aminopyridine with sodium nitrite (NaNO2) in hydrofluoric acid (HF) to produce 2-fluoropyridine. This intermediate can then undergo further reactions to introduce the propan-2-ol group .
Another method involves the fluorination of pyridine using a complex of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2-fluoropyridin-3-yl)propan-2-one.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted pyridine derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(2-Fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-3-yl)propan-2-ol is largely dependent on its interaction with biological targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activity. Specific molecular targets and pathways involved may vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
While direct pharmacological data for this compound are absent in the evidence, insights can be extrapolated from related compounds:
- Biological Activity: Analogs like (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () exhibit antiarrhythmic and adrenoceptor-binding properties, suggesting that the propan-2-ol scaffold may interact with biological targets through hydrogen bonding .
- Synthetic Feasibility: The commercial availability of structurally similar compounds (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol at $400/g) implies that the target compound could be synthesized via analogous routes, though fluorination steps may increase cost and complexity .
Biological Activity
2-(2-Fluoropyridin-3-YL)propan-2-OL is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in the pyridine ring and a hydroxyl group contributes to its reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.
The molecular formula for this compound is with a molecular weight of approximately 155.17 g/mol. This compound features a pyridine ring substituted at the 3-position with a propan-2-ol moiety, which enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The electron-withdrawing nature of the fluorine atom can enhance the compound's binding affinity, potentially leading to enzyme inhibition or modulation of receptor activity .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on various kinases, particularly those involved in inflammatory responses and cancer pathways. For instance, it has shown potential as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4), suggesting applications in treating inflammatory diseases and certain cancers .
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial properties, although further research is needed to fully elucidate its spectrum of activity against different pathogens .
- Antiviral Activity : In some studies, derivatives of fluorinated pyridines have shown antiviral activity, particularly against viral families such as flaviviruses and coronaviruses. This suggests that this compound might also be explored for similar applications .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-(6-Fluoropyridin-3-YL)propan-2-OL | Contains a fluorinated pyridine ring | Inhibits IRAK4 activity |
| 5-Fluoropyridine | Simple pyridine structure | Serves as a precursor for more complex compounds |
| Propan-2-ol derivatives | General alcohols without specific substitutions | Broader applications but less targeted activity |
This table highlights how the presence of both the fluorinated pyridine and hydroxyl functionalities in this compound contributes to its distinct biological profile compared to other similar compounds.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications:
- Study on IRAK4 Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited IRAK4, leading to reduced inflammation in cellular models . This suggests that further optimization could yield more potent analogs for clinical use.
- Antiviral Screening : Another study highlighted the antiviral potential of fluorinated pyridines against various viruses, indicating that modifications in structure could enhance efficacy against specific viral targets . This opens avenues for developing antiviral therapies based on this scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
